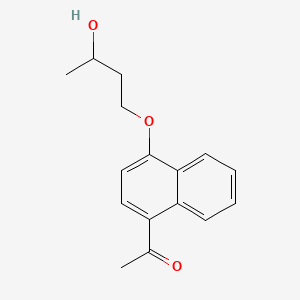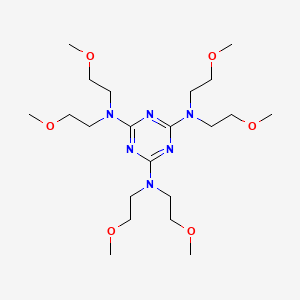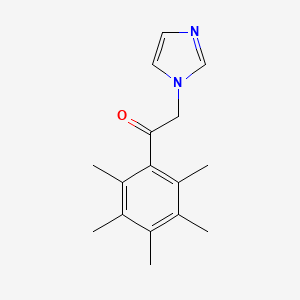
Acetophenone, 2-(1-imidazolyl)-2',3',4',5',6'-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- is a chemical compound with a unique structure that combines an acetophenone moiety with an imidazole ringIts molecular formula is C11H10N2O, and it has a molecular weight of 186.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- typically involves the reaction of imidazole with acetophenone derivatives. One common method is the reaction of imidazole with 4’-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes recrystallization from solvents like dichloromethane and hexane .
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Applications De Recherche Scientifique
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Imidazol-1-yl)acetophenone: This compound has a similar structure but lacks the pentamethyl substitution.
2-(1H-Imidazol-1-yl)-1-phenylethanone: Another related compound with a different substitution pattern.
Uniqueness
Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- is unique due to its pentamethyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-containing acetophenones .
Propriétés
Numéro CAS |
73931-91-6 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(2,3,4,5,6-pentamethylphenyl)ethanone |
InChI |
InChI=1S/C16H20N2O/c1-10-11(2)13(4)16(14(5)12(10)3)15(19)8-18-7-6-17-9-18/h6-7,9H,8H2,1-5H3 |
Clé InChI |
LQYIHXOXOZEQDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)C(=O)CN2C=CN=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


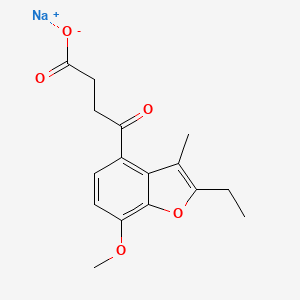

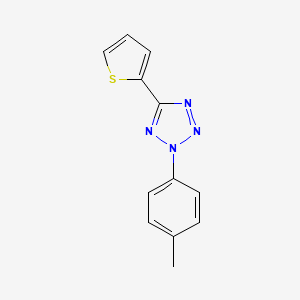
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
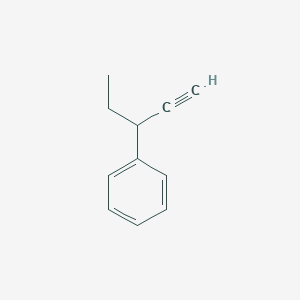

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
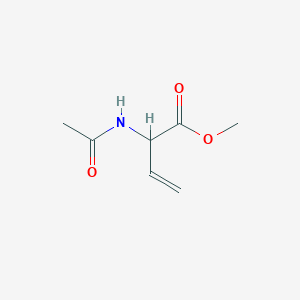
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
